Cyclothialidine

Descripción general

Descripción

La ciclotialidina es un potente inhibidor de la girasa del ADN aislado de la bacteria Streptomyces filipinensis. Pertenece a una nueva clase de productos naturales caracterizados por un anillo de lactona de 12 miembros único integrado en una cadena pentapéptida . A pesar de su potente actividad inhibitoria contra la girasa del ADN, la ciclotialidina exhibe una actividad limitada de inhibición del crecimiento contra las células bacterianas intactas debido a la pobre permeación de la membrana citoplasmática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la ciclotialidina implica una ruta sintética flexible diseñada para permitir la preparación de varios análogos. El análisis retrosintético sugiere que el intermedio de lactona bicíclico es un intermedio clave versátil, que permite variaciones adicionales en las cadenas laterales peptídicas . La ruta sintética general implica la formación del anillo de lactona de 12 miembros seguida de la integración de la cadena pentapéptida .

Métodos de producción industrial: La ciclotialidina se produce principalmente mediante fermentación microbiana utilizando Streptomyces filipinensis. El caldo de fermentación se analiza en busca de la presencia de ciclotialidina, que luego se aísla y purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La ciclotialidina experimenta varias reacciones químicas, que incluyen:

Oxidación: La ciclotialidina se puede oxidar para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden modificar el anillo de lactona o las cadenas laterales peptídicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos y sustituidos de la ciclotialidina, que a menudo se evalúan por su actividad inhibitoria de la girasa del ADN .

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

Cyclothialidine is characterized by a 12-membered lactone ring integrated into a pentapeptide chain, distinguishing it from other known inhibitors. Its mechanism involves competitive inhibition of the ATPase activity of the B subunit of DNA gyrase, crucial for bacterial DNA replication and transcription . This inhibition is significant because it allows this compound to remain effective against strains resistant to other gyrase inhibitors like novobiocin .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness was quantified in terms of half-maximal inhibitory concentration (IC50), revealing that this compound has a notably low IC50 value of 0.03 µg/ml, outperforming other antibiotics such as novobiocin and norfloxacin .

Table 1: Comparative IC50 Values of DNA Gyrase Inhibitors

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin | 0.88 |

| Nalidixic Acid | 26 |

Research Applications

- Antibacterial Research : this compound serves as a lead compound for developing new antibacterial agents targeting DNA gyrase. Its ability to inhibit both Escherichia coli and various Gram-positive species suggests potential for broader applications in treating bacterial infections resistant to conventional therapies .

- Structural Biology : The crystal structures of this compound complexes with DNA gyrase have provided insights into ligand binding mechanisms, aiding in the design of novel gyrase inhibitors . Understanding these interactions is crucial for developing more effective drugs with fewer side effects.

- Pharmacological Studies : Research has demonstrated that this compound can inhibit DNA replication initiated from the origin of replication (oriC) in E. coli, further establishing its role as a potent inhibitor in bacterial systems .

Case Studies

- Inhibition Profile : A study investigated this compound's action against various bacterial strains, highlighting its superior efficacy compared to traditional antibiotics. It was shown to effectively disrupt the DNA supercoiling reaction essential for bacterial survival .

- Resistance Mechanisms : Research into mutant strains of E. coli revealed that this compound could maintain its inhibitory effects even when resistance mechanisms were present, suggesting its potential as a treatment option against resistant infections .

Mecanismo De Acción

La ciclotialidina ejerce sus efectos inhibiendo la actividad ATPasa de la subunidad B de la girasa del ADN. Inhibe competitivamente la unión de ATP a la girasa, evitando así el superenrollamiento del ADN necesario para la replicación bacteriana . La unión de la ciclotialidina a la girasa del ADN es antagonizada por el ATP, lo que indica que interfiere con la actividad ATPasa .

Comparación Con Compuestos Similares

La ciclotialidina se compara con otros inhibidores de la girasa del ADN, como:

Cumarinas: Al igual que la ciclotialidina, las cumarinas inhiben la actividad ATPasa de la girasa del ADN, pero tienen características estructurales diferentes.

Aminocumarinas: Estos compuestos también inhiben la girasa del ADN bloqueando la unión de ATP, pero difieren en su estructura química y sitios de unión.

La singularidad de la ciclotialidina radica en su inhibición específica de la actividad ATPasa de la subunidad B de la girasa del ADN, lo que la convierte en una herramienta valiosa para estudiar la inhibición de la girasa del ADN y desarrollar nuevos agentes antibacterianos .

Propiedades

Número CAS |

147214-63-9 |

|---|---|

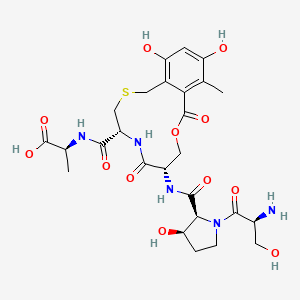

Fórmula molecular |

C26H35N5O12S |

Peso molecular |

641.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1 |

Clave InChI |

HMHQWJDFNVJCHA-ZPGBQQFCSA-N |

SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

SMILES isomérico |

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |

SMILES canónico |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyclothialidine; Ro 09-1437; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.